molecular formula C7H4BrF3Mg B1589676 (4-(Trifluoromethyl)phenyl)magnesium bromide CAS No. 402-51-7

(4-(Trifluoromethyl)phenyl)magnesium bromide

Cat. No. B1589676
CAS RN: 402-51-7
M. Wt: 249.31 g/mol
InChI Key: HTUYHICLOWMUIN-UHFFFAOYSA-M
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Description

“(4-(Trifluoromethyl)phenyl)magnesium bromide” is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for the synthesis of various organic compounds. They are named after Victor Grignard, a French chemist who was awarded the Nobel Prize in Chemistry in 1912 for his work on this class of compounds .


Synthesis Analysis

The synthesis of “(4-(Trifluoromethyl)phenyl)magnesium bromide” involves the reaction of the corresponding halide with magnesium in the presence of an ether solvent . The reaction is typically carried out in an inert atmosphere to prevent oxidation of the magnesium metal .


Molecular Structure Analysis

The molecular structure of “(4-(Trifluoromethyl)phenyl)magnesium bromide” consists of a phenyl ring substituted with a trifluoromethyl group at the 4-position . The magnesium atom is bonded to the phenyl ring and a bromine atom . The empirical formula is C7H4BrF3Mg and the molecular weight is 249.31 .


Chemical Reactions Analysis

As a Grignard reagent, “(4-(Trifluoromethyl)phenyl)magnesium bromide” can participate in a variety of chemical reactions . These include nucleophilic addition reactions with carbonyl compounds to form alcohols, and cross-coupling reactions with electrophiles to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(4-(Trifluoromethyl)phenyl)magnesium bromide” is a liquid at room temperature . It has a density of 0.975 g/mL at 25 °C . It is highly reactive and must be handled under inert conditions to prevent reaction with moisture or oxygen .

Scientific Research Applications

Organometallic Derivatives

(4-(Trifluoromethyl)phenyl)magnesium bromide, a Grignard reagent, is utilized in the synthesis of organometallic compounds. A study demonstrated its application in producing novel tetraarylcarbaporphyrinoids, which further reacted with silver(I) acetate or gold(III) acetate to form stable organometallic derivatives while retaining the aromatic characteristics of the parent macrocycle (El-Beck & Lash, 2006).

Electrochemical and Ferromagnetic Couplings

This compound is also relevant in electrochemical studies. For instance, its cross-coupling with 1,3,5-tribromobenzene led to the formation of 4,4',4''-(1,3,5-Benzenetriyl)tris(phenoxyl) radicals, revealing insights into the stepwise formation of radicals and their electrochemical and ferromagnetic properties (Nishide et al., 2001).

Synthesis of Aryl(methyl)ethynylfluorosilanes

The compound is used in the synthesis of aryl(methyl)ethynylfluorosilanes. The reaction of 4-substituted aryl magnesium bromides with methyl(ethyl)difluorosilane produced these compounds, illustrating its role in creating novel organosilicon systems (Yarosh et al., 1987).

Grignard Reagent Formation Mechanism

The formation mechanism of Grignard reagents, including (4-(Trifluoromethyl)phenyl)magnesium bromide, has been studied to understand the kinetics and chemical interactions during their synthesis. This research provides fundamental insights into the reactivity and applications of Grignard reagents in organic synthesis (Rogers et al., 1980).

Safety And Hazards

“(4-(Trifluoromethyl)phenyl)magnesium bromide” is a highly flammable liquid and vapor . It releases flammable gas when in contact with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .

Future Directions

The use of “(4-(Trifluoromethyl)phenyl)magnesium bromide” and other Grignard reagents continues to be a vital part of organic synthesis . Future research may focus on developing safer and more efficient methods for the synthesis and use of these reagents, as well as expanding their application in the synthesis of new and complex organic compounds .

properties

IUPAC Name

magnesium;trifluoromethylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUYHICLOWMUIN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271735
Record name Bromo[4-(trifluoromethyl)phenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethyl)phenyl)magnesium bromide

CAS RN

402-51-7
Record name Bromo[4-(trifluoromethyl)phenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium, bromo[4-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
MJ Johansson, N Kann, K Larsson - Acta Crystallographica Section …, 2004 - scripts.iucr.org
A P-chiral phosphinite borane complex, C17H20BF3NOP, derived from (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine and [4-(trifluoromethyl)phenyl]magnesium …
Number of citations: 6 scripts.iucr.org
KU Jeong, YJ Jo, TH Yoon - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
A novel diamine, bis‐(3‐aminophenyl)‐4‐(trifluoromethyl)phenyl phosphine oxide (mDA3FPPO), containing phosphine oxide and fluorine moieties was prepared via the Grignard …
Number of citations: 40 onlinelibrary.wiley.com
SD Benedetto, G Consiglio - Helvetica chimica acta, 1997 - Wiley Online Library
The olefins mentioned in the title were copolymerized with CO in the presence of palladium catalysts modified with dicyclohexyl{(R)‐1‐[(S)‐2‐(diphenylphosphino)ferrocenyl]ethyl}…
Number of citations: 24 onlinelibrary.wiley.com
OM Kuzmina, P Knochel - Organic letters, 2014 - ACS Publications
We report a CrCl 2 -catalyzed oxidative arylation of various pyridines, aryl oxazolines, and aryl imines using aromatic Grignard reagents in the presence of 2,3-dichlorobutane (DCB). …
Number of citations: 52 pubs.acs.org
JM Hammann, D Haas, AK Steib, P Knochel - Synthesis, 2015 - thieme-connect.com
The highly diastereoselective cobalt-mediated cross-coupling of cyclic tert-butyldimethylsilyl-protected iodohydrins or bromohydrins with (hetero)arylmagnesium reagents has been …
Number of citations: 14 www.thieme-connect.com
JM Hammann, D Haas, CP Tüllmann… - Organic …, 2016 - ACS Publications
A highly diastereoselective cross-coupling of variously substituted cycloalkyl iodides with alkynyl and (hetero)aryl Grignard reagents using cobalt(II) chloride has been successfully …
Number of citations: 24 pubs.acs.org
AK Steib, OM Kuzmina, S Fernandez… - … A European Journal, 2015 - Wiley Online Library
Chromium(II) chloride catalyzes the chemoselective cross‐coupling reaction of dichloropyridines with a range of functionalized (hetero)aromatic Grignard reagents at room temperature. …
X Wang, J Hu, J Lv, Q Yang, H Tian… - Angewandte Chemie …, 2021 - Wiley Online Library
π‐Stacked dendrimers consisting of cofacially aligned donors and acceptors are developed by introducing three dendritic teracridan donors with orthogonal configuration and three …
Number of citations: 42 onlinelibrary.wiley.com
NA Tamayo, Y Bo, V Gore, V Ma… - Journal of Medicinal …, 2012 - ACS Publications
The transient receptor potential melastatin type 8 (TRPM8) is a nonselective cation channel primarily expressed in a subpopulation of sensory neurons that can be activated by a wide …
Number of citations: 53 pubs.acs.org
N Al, RM Stolley, ND Staudaher… - …, 2018 - ACS Publications
Electronically variant (dppf)Ni(ketene) complexes were synthesized and characterized to perform kinetic analysis on their decomposition through a decarbonylation/disproportion …
Number of citations: 10 pubs.acs.org

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